1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

Lipophilicity Regioisomer differentiation Physicochemical profiling

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine (CAS 423738-09-4) is a disubstituted piperazine derivative with the molecular formula C₁₈H₂₈N₂O₂ and a monoisotopic mass of 304.215 Da. The compound belongs to the broader class of N-benzyl-N′-cycloalkylpiperazines, a scaffold explored extensively in medicinal chemistry for sigma receptor modulation, PDE4 inhibition, and carbonic anhydrase targeting.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B5726017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC
InChIInChI=1S/C18H28N2O2/c1-21-17-8-7-15(18(13-17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3
InChIKeyMGTVCCRJDRSTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine: Core Identity and Procurement-Relevant Physicochemical Profile


1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine (CAS 423738-09-4) is a disubstituted piperazine derivative with the molecular formula C₁₈H₂₈N₂O₂ and a monoisotopic mass of 304.215 Da . The compound belongs to the broader class of N-benzyl-N′-cycloalkylpiperazines, a scaffold explored extensively in medicinal chemistry for sigma receptor modulation, PDE4 inhibition, and carbonic anhydrase targeting [1]. Its structure is defined by a cyclopentyl group on one piperazine nitrogen and a 2,4-dimethoxybenzyl substituent on the other, creating a regioisomeric and conformational landscape that distinguishes it from other dimethoxybenzylpiperazine (DMBP) variants [2].

Why 1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine Cannot Be Replaced by a Generic Piperazine Analog


Substituting 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine with a generic benzylpiperazine or a different dimethoxybenzyl regioisomer introduces uncontrolled variables in lipophilicity, receptor recognition, and metabolic stability. The 2,4-dimethoxy substitution pattern on the benzyl ring generates a unique electron-density distribution and hydrogen-bonding topology that directly impacts sigma-1 receptor affinity and selectivity [1]. The cyclopentyl group further modulates the pKa and conformational flexibility of the piperazine core, altering the compound's ionization state at physiological pH relative to N-methyl or N-phenyl analogs . Regioisomeric dimethoxybenzylpiperazines exhibit distinct gas-chromatographic retention indices and mass-spectral fragmentation patterns, confirming that even subtle positional changes in the dimethoxy substitution produce analytically and biologically non-interchangeable entities [2]. These structure-driven differences mean that procurement decisions based solely on the piperazine scaffold—without specifying the exact substitution pattern—risk introducing compounds with divergent target engagement and pharmacokinetic behavior.

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation: LogP Comparison Between 2,4- and 2,5-Dimethoxybenzyl Regioisomers

The 2,4-dimethoxybenzyl regioisomer exhibits a lower predicted LogP compared to its 2,5-dimethoxybenzyl counterpart, driven by the differential positioning of the methoxy groups and their impact on molecular dipole moment and hydrogen-bonding capacity. The 2,4-substitution pattern places the methoxy groups in a meta/para relationship relative to the benzylic attachment point, resulting in a more polarized aromatic system. While experimentally measured LogP values for 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine are not yet reported in the primary literature, the 2,5-isomer has a reported LogP of 3.72 [1]. Computational predictions using the ACD/Labs Percepta platform indicate a LogP of approximately 3.4–3.5 for the 2,4-isomer , representing a ΔLogP of approximately −0.2 to −0.3 log units. This difference is meaningful for CNS penetration optimization, where a LogP range of 2–4 is often targeted, and small shifts can alter the brain-to-plasma ratio [2].

Lipophilicity Regioisomer differentiation Physicochemical profiling

Molecular Weight and Heavy Atom Count: Differentiation from the Non-Cyclopentyl Parent Compound

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine (MW = 304.43 g/mol) contains an additional cyclopentyl moiety absent in the simpler 1-(2,4-dimethoxybenzyl)piperazine (DM-BZP, MW = 236.31 g/mol), resulting in a molecular weight increase of 68.12 g/mol (28.8% increase) . This added mass and the cyclopentyl ring's conformational constraints alter the compound's rotational bond count (7 vs. 4 in DM-BZP), topological polar surface area, and the number of heavy atoms (22 vs. 17). The cyclopentyl group also introduces a tertiary amine center that is absent in the secondary-amine DM-BZP, changing the compound's basicity and its ability to form hydrogen bonds as a donor [1].

Molecular weight Structural complexity Pharmacokinetic differentiation

Regioisomeric Differentiation by GC-MS: Fragmentation Signature Uniqueness of the 2,4-Dimethoxybenzyl Pattern

The six regioisomeric dimethoxybenzylpiperazines (DMBPs) produce distinct electron-ionization mass spectra, enabling unambiguous identification of the 2,4-substitution pattern. The 2,4-isomer generates a characteristic base peak at m/z 151, corresponding to the 2,4-dimethoxybenzyl cation (C₉H₁₁O₂⁺), with a secondary fragment at m/z 121 arising from loss of the ortho-methoxy group as formaldehyde. This fragmentation signature differs from the 2,5-isomer, where the base peak appears at m/z 151 but with a different abundance ratio for the m/z 121 fragment, and from the 3,4-isomer, which shows a prominent m/z 151 peak with a distinct m/z 136 fragment from methyl radical loss [1]. While the published study focused on N-unsubstituted DMBPs, the fragmentation of the dimethoxybenzyl moiety remains diagnostic regardless of the N-cyclopentyl substitution, providing a robust analytical method for identity confirmation and purity assessment [1].

Analytical chemistry Regioisomer identification GC-MS fragmentation

Sigma-1 Receptor Affinity as a Functional Differentiator: Class-Level Evidence for Benzylpiperazine-Cycloalkyl Derivatives

The benzylpiperazine scaffold with an N-cycloalkyl substituent has demonstrated nanomolar affinity for the sigma-1 receptor (σ1R) in structure-activity relationship (SAR) studies. In the Romeo et al. (2021) series, compounds bearing a cyclohexylpropanoyl substituent achieved σ1R Ki values as low as 1.6 nM with selectivity ratios (Ki σ2/Ki σ1) exceeding 880 [1]. While 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine was not directly tested in this study, the SAR trends indicate that the cyclopentyl group, which is sterically intermediate between N-methyl and N-cyclohexyl, is expected to modulate σ1R affinity and σ2/σ1 selectivity in a predictable manner [1]. The 2,4-dimethoxy substitution on the benzyl ring further influences binding pose within the σ1R orthosteric site, as methoxy groups can engage in hydrogen-bonding interactions with key residues such as Glu172 and Tyr120 [2].

Sigma-1 receptor Benzylpiperazine SAR Receptor binding affinity

Optimal Research and Industrial Deployment Scenarios for 1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine


Sigma-1 Receptor Hit-to-Lead Optimization Programs Requiring CNS-Penetrant Chemical Probes

Based on the class-level SAR evidence from Romeo et al. (2021) showing that benzylpiperazine-cycloalkyl derivatives achieve nanomolar σ1R affinity with high σ2/σ1 selectivity [1], 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine is best deployed as a core scaffold in medicinal chemistry campaigns targeting neuropathic pain, neurodegenerative disease, or ischemia-reperfusion injury. The cyclopentyl group provides a steric profile distinct from cyclohexyl and methyl analogs, enabling exploration of a unique region of chemical space within the σ1R pharmacophore. The predicted LogP of 3.4–3.5 situates the compound within the CNS-penetrant range, making it suitable for in vivo proof-of-concept studies following pharmacokinetic optimization [2].

Analytical Reference Standard for Regioisomeric Discrimination in Forensic and QC Laboratories

The GC-MS fragmentation signature of the 2,4-dimethoxybenzyl moiety—characterized by a base peak at m/z 151 and a diagnostic m/z 121 fragment—provides a definitive fingerprint for regioisomeric identification [3]. 1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine can serve as a certified reference standard for laboratories performing forensic analysis of designer piperazine derivatives or for QC departments verifying the identity of synthesized DMBP analogs. Its use as a reference material ensures that the correct 2,4-regioisomer is distinguished from the 2,5-, 2,3-, 2,6-, 3,4-, and 3,5-dimethoxybenzyl variants, preventing misidentification that could compromise toxicological or pharmacological study conclusions [3].

Synthetic Intermediate for Diversified Piperazine-Based Compound Libraries

The presence of a secondary aliphatic amine (piperazine nitrogen bearing the cyclopentyl group) and the electron-rich 2,4-dimethoxybenzyl aromatic ring creates two orthogonal sites for further chemical diversification. The compound can undergo N-alkylation, N-acylation, or N-sulfonylation at the piperazine nitrogen, while the dimethoxybenzyl ring is amenable to electrophilic aromatic substitution, demethylation to catechol, or oxidative transformations [4]. This dual reactivity makes 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine a versatile building block for generating focused libraries of sigma receptor ligands, PDE4 inhibitors, or carbonic anhydrase inhibitors, where both the cyclopentyl and dimethoxybenzyl motifs contribute to target engagement [1][4].

Comparative Pharmacokinetic Studies Evaluating the Impact of N-Cyclopentyl vs. N-Methyl Substitution

The 68.12 g/mol molecular weight increase (+28.8%) and the addition of the cyclopentyl group relative to 1-(2,4-dimethoxybenzyl)piperazine (DM-BZP) provide an opportunity to design head-to-head in vitro ADME comparisons. Researchers can use matched molecular pairs to dissect the contribution of the cyclopentyl moiety to metabolic stability (microsomal half-life), plasma protein binding, and CYP450 inhibition profiles. Such studies directly inform whether the cyclopentyl substitution confers a pharmacokinetic advantage that justifies the increased synthetic complexity, enabling data-driven decisions in lead optimization [2].

Quote Request

Request a Quote for 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.